molecular formula C20H20N6O2 B5627835 5-oxo-1-(2-pyridinylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-pyrrolidinecarboxamide

5-oxo-1-(2-pyridinylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-pyrrolidinecarboxamide

Cat. No. B5627835
M. Wt: 376.4 g/mol
InChI Key: XOLCZAUMGRFZJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of similar heterocyclic compounds has been achieved through three-component reactions in water using triethylamine as a base at room temperature, characterized by techniques like FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through computational chemistry methods, including molecular docking studies, to explore potential interactions and activities (Jayarajan et al., 2019). Crystallographic studies provide detailed insights into the conformation and arrangement of molecules, contributing to understanding their reactivity and interaction with biological targets (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic addition reactions, cycloaddition reactions, and intramolecular oxidative bond formation. These reactions are crucial for generating diverse molecular architectures and exploring their biological significance (Zheng et al., 2014; Gao & Lam, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are often studied using X-ray crystallography and spectroscopic methods. These properties are influenced by the compound's molecular structure and the presence of functional groups (Anuradha et al., 2014).

properties

IUPAC Name

5-oxo-1-(pyridin-2-ylmethyl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-19-9-16(11-25(19)12-17-6-3-4-8-22-17)20(28)23-10-15-5-1-2-7-18(15)26-14-21-13-24-26/h1-8,13-14,16H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCZAUMGRFZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=N2)C(=O)NCC3=CC=CC=C3N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-(2-pyridinylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-pyrrolidinecarboxamide

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